molecular formula C12H10BrN3 B13699460 2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline

2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline

Katalognummer: B13699460
Molekulargewicht: 276.13 g/mol
InChI-Schlüssel: FZGHPLDTMIICHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632761 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632761 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as alkyl halides or acyl chlorides.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of MFCD32632761 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32632761 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

MFCD32632761 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.

Wirkmechanismus

The mechanism by which MFCD32632761 exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies have shown that it can modulate signal transduction and gene expression, leading to various biological effects.

Conclusion

MFCD32632761 is a compound of significant interest due to its unique properties and diverse applications. Its synthesis, reactivity, and mechanism of action have been extensively studied, making it a valuable tool in various scientific fields. Its comparison with similar compounds highlights its unique advantages, further emphasizing its importance in research and industry.

Eigenschaften

Molekularformel

C12H10BrN3

Molekulargewicht

276.13 g/mol

IUPAC-Name

7-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine

InChI

InChI=1S/C12H10BrN3/c13-10-2-1-7-5-11-9(3-8(7)4-10)6-15-12(14)16-11/h1-2,4,6H,3,5H2,(H2,14,15,16)

InChI-Schlüssel

FZGHPLDTMIICHA-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CC3=CN=C(N=C31)N)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.